molecular formula C23H23ClN4O4S B11216036 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11216036
M. Wt: 487.0 g/mol
InChI Key: ZBHVRMUWVDJPKE-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative with a molecular formula of C₂₃H₂₃ClN₄O₄S and a molecular weight of 486.98 g/mol . Its structure features a [1,3]dioxolo ring fused to the quinazolinone core, a sulfanylidene (thiocarbonyl) group at position 6, and a 4-oxobutyl chain linked to a 3-chlorophenyl-substituted piperazine moiety. The compound is part of a broader class of quinazolinones, which are known for diverse pharmacological activities, including kinase inhibition and enzyme modulation .

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H23ClN4O4S/c24-15-3-1-4-16(11-15)26-7-9-27(10-8-26)21(29)5-2-6-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h1,3-4,11-13H,2,5-10,14H2,(H,25,33)

InChI Key

ZBHVRMUWVDJPKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Biological Activity

The compound 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one , with the CAS number 688054-75-3 , is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

  • Molecular Formula : C23H23ClN4O4S
  • Molecular Weight : 486.97 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and antidepressant effects . Additionally, the compound may exhibit enzyme inhibitory properties, particularly against acetylcholinesterase and urease, which are critical in various physiological processes and disease states .

Biological Activity Overview

Research indicates that compounds structurally similar to this quinazoline derivative exhibit a range of biological activities:

  • Antibacterial Activity :
    • The compound has shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. In comparative studies, it demonstrated significant inhibition with IC50 values comparable to established antibacterial agents .
  • Antidepressant-like Effects :
    • In animal models, particularly the forced swim test (FST), compounds with similar structures have demonstrated antidepressant-like activity. This is hypothesized to be due to their dual action on serotonin receptors .
  • Enzyme Inhibition :
    • The compound exhibits strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea. This suggests potential therapeutic applications in treating conditions related to urease activity, such as urinary tract infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives:

StudyFindings
Sanchez-Sancho et al. (2020)Identified significant antibacterial activity against multiple strains; highlighted enzyme inhibition capabilities .
Wani et al. (2017)Demonstrated strong inhibitory effects on acetylcholinesterase; suggested potential for treating neurodegenerative disorders .
PMC9658223 (2022)Explored antidepressant-like effects in mice; indicated dual receptor activity enhances efficacy compared to selective agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Differences Among Quinazolinone Derivatives

Compound Name / ID Core Structure Substituents on Piperazine Key Functional Groups Molecular Weight (g/mol)
Target Compound [1,3]dioxolo[4,5-g]quinazolin-8-one 3-Chlorophenyl 6-Sulfanylidene, 4-oxobutyl chain 486.98
K284-5246 (ChemDiv) [1,3]dioxolo[4,5-g]quinazolin-8-one (2H-1,3-Benzodioxol-5-yl)methyl 6-Sulfanylidene, 4-oxobutyl chain 523.52
6-Phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one Benzoquinazolinoquinazolinone Phenyl at position 6 Fused benzo ring 393.42
Thiazolo[4,5-h]quinazolin-8-one derivatives Thiazole-fused quinazolinone Variable (e.g., methyl, aryl) Thiazole ring fusion ~400–450

Piperazine Substitution Patterns

The target compound’s 3-chlorophenyl-piperazine group distinguishes it from analogs like K284-5246, which carries a benzodioxolylmethyl substituent . In contrast, simpler phenyl substituents (e.g., in ’s benzoquinazolinoquinazolinone) lack halogen or heterocyclic motifs, likely reducing target selectivity .

Core Modifications: Dioxolo vs. Thiazole Fusion

The [1,3]dioxolo ring in the target compound introduces rigidity and hydrogen-bonding capacity, which could enhance binding to polar enzymatic pockets. The sulfanylidene group in the target compound may further modulate electron density, influencing redox properties or metal chelation .

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